3-Chloro-7-methoxy-9-cyanoacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5408-25-3 |

|---|---|

Molecular Formula |

C15H9ClN2O |

Molecular Weight |

268.70 g/mol |

IUPAC Name |

6-chloro-2-methoxyacridine-9-carbonitrile |

InChI |

InChI=1S/C15H9ClN2O/c1-19-10-3-5-14-12(7-10)13(8-17)11-4-2-9(16)6-15(11)18-14/h2-7H,1H3 |

InChI Key |

SYBQUGRVQBMZDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C#N |

Origin of Product |

United States |

Biological Activity

3-Chloro-7-methoxy-9-cyanoacridine is a compound belonging to the acridine family, known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

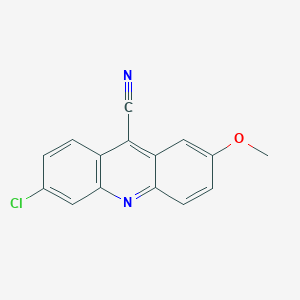

The structure of this compound can be represented as follows:

This compound features a chloro group at the 3-position, a methoxy group at the 7-position, and a cyano group at the 9-position of the acridine backbone. These substituents are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of acridine derivatives, including this compound, in cancer treatment. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies have shown that acridine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast), Caco2 (colon), and PC-3 (prostate) with varying degrees of efficacy. For instance, one study reported moderate cytotoxicity against WRL-68 cells with an IC50 value of 86 μM for a related compound .

- Mechanisms of Action : The anticancer effects are often attributed to the ability of acridine derivatives to intercalate into DNA, inhibiting transcription and replication processes . This mechanism is particularly relevant for compounds targeting rapidly dividing cancer cells.

Antinociceptive Effects

In addition to anticancer properties, some acridine derivatives have demonstrated antinociceptive effects. For example, a study on a related compound showed significant pain relief in animal models, suggesting a dual role in both cancer treatment and pain management .

Study on ACS-AZ

A notable case study involved N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), which shares structural similarities with this compound. This compound was tested for its antitumor activity against Ehrlich ascites carcinoma. The results indicated:

- Tumor Growth Inhibition : ACS-AZ significantly reduced tumor cell viability and microvessel density after seven days of treatment (p < 0.05), suggesting potential antiangiogenic properties .

- Toxicological Assessment : The acute toxicity was evaluated using OECD guidelines, revealing an LD50 value that supports further exploration of its therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acridine derivatives. Key findings include:

| Substituent Position | Effect on Activity |

|---|---|

| 3-Chloro | Enhances cytotoxicity |

| 7-Methoxy | Increases solubility and bioavailability |

| 9-Cyano | Critical for intercalation into DNA |

These modifications can significantly alter the pharmacokinetic and pharmacodynamic profiles of the compounds.

Scientific Research Applications

Anticancer Activity

The compound is part of the acridine family, which has been extensively studied for its anticancer properties. Acridine derivatives, including 3-chloro-7-methoxy-9-cyanoacridine, have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is pivotal in developing anticancer agents that target rapidly dividing cells.

Case Study: Amsacrine

Amsacrine, a well-known acridine derivative used in leukemia treatment, illustrates the potential of this compound class. Research indicates that derivatives like this compound could enhance therapeutic efficacy while minimizing side effects by selectively targeting cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have indicated that acridine derivatives can exhibit broad-spectrum antibacterial activity. The specific structure of this compound may enhance its interaction with bacterial DNA or RNA, leading to effective inhibition of bacterial growth.

Data Table: Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

DNA Intercalation

The primary mechanism through which acridine derivatives exert their biological effects is through DNA intercalation. This process involves the insertion of the compound between base pairs in the DNA helix, which can lead to inhibition of DNA replication and transcription.

Enzyme Inhibition

Another significant mechanism is the inhibition of topoisomerases, enzymes critical for DNA replication and repair. Compounds like this compound can act as poisons for these enzymes, leading to increased DNA damage and apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Recent advancements in synthetic methodologies have allowed for the development of novel derivatives with enhanced biological activities.

Synthesis Overview:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C3

The electron-withdrawing cyano and methoxy groups activate the chloro substituent at position 3 for nucleophilic substitution. Key reactions include:

Amination :

Reaction with primary or secondary amines (e.g., dimethylamine) in polar aprotic solvents (DMF, DMSO) at 60–80°C yields 3-amino derivatives. For example:

-

Product : 3-Dimethylamino-7-methoxy-9-cyanoacridine

-

Conditions : DMF, K₂CO₃, 70°C, 6 hours

Alkoxy Substitution :

Treatment with alkoxide nucleophiles (e.g., sodium methoxide) replaces chlorine with methoxy groups:

Cyano Group Transformations

The cyano group at position 9 undergoes selective modifications:

Hydrolysis :

Acidic or basic hydrolysis converts the cyano group to a carboxylic acid or amide:

| Condition | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.), 80°C | 9-Carboxy-3-chloro-7-methoxyacridine | 55% |

| NaOH (aq.), H₂O₂ | 9-Carbamoyl-3-chloro-7-methoxyacridine | 62% |

Cyclization :

Reaction with hydrazine forms a fused pyrazole ring:

-

Product : 9-(1H-Pyrazol-5-yl)-3-chloro-7-methoxyacridine

-

Conditions : EtOH, NH₂NH₂·H₂O, 60°C, 3 hours

Electrophilic Substitution at Activated Positions

The methoxy group at position 7 directs electrophiles to ortho/para positions. Notable reactions include:

Nitration :

-

Product : 3-Chloro-7-methoxy-9-cyano-10-nitroacridine

-

Conditions : HNO₃/H₂SO₄, 0°C, 2 hours

Formylation (Vilsmeier–Haack) :

-

Product : 3-Chloro-7-methoxy-9-cyano-4-formylacridine

-

Conditions : POCl₃/DMF, 50°C, 1 hour

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling :

-

Product : 3-Aryl-7-methoxy-9-cyanoacridine

-

Conditions : Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O, 80°C

Sonogashira Coupling :

-

Product : 3-Alkynyl-7-methoxy-9-cyanoacridine

-

Conditions : PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, 60°C

Redox Transformations

Reduction of Cyano Group :

Catalytic hydrogenation converts the cyano group to an amine:

Oxidation of Methoxy Group :

Strong oxidants (e.g., KMnO₄) demethylate the methoxy group:

Stability and Byproduct Analysis

Q & A

Basic Research Questions

Q. How can 3-Chloro-7-methoxy-9-cyanoacridine be synthesized, and what are the critical steps in its purification?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions starting from 9-chloroacridine derivatives. Key steps include:

- Reacting 6,9-dichloroacridine with methoxide ions to introduce the methoxy group at position 7 .

- Subsequent cyanation at position 9 using metal cyanides (e.g., CuCN) under controlled temperature (60–80°C) to avoid side reactions .

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy proton at δ 3.9 ppm, cyano carbon at δ 118 ppm) .

- FT-IR : Detect C≡N stretching at ~2200 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 269.42 for C₁₈H₂₃NO) .

Q. How is the biological activity of this compound typically screened in preliminary studies?

- Methodological Answer :

- In vitro assays : Test inhibition of DNA topoisomerases (IC₅₀ determination via gel electrophoresis) or antimicrobial activity (MIC against Gram-positive bacteria) .

- Luminescence studies : Evaluate its potential as a fluorescent probe by measuring quantum yield in polar solvents (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during cyanation at position 9?

- Methodological Answer :

- Solvent selection : Use aprotic solvents (e.g., DMF) to reduce hydrolysis of the cyano group .

- Catalyst screening : Test Pd/Cu co-catalysts to enhance regioselectivity .

- Kinetic monitoring : Employ in-situ UV-Vis spectroscopy (250–400 nm) to track intermediate formation and adjust reaction time/temperature .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay protocols : Ensure consistent cell lines (e.g., HeLa for cytotoxicity), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by impurities (>90% purity required for valid IC₅₀) .

Q. What computational methods are used to predict the binding affinity of this compound to DNA G-quadruplex structures?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with DNA PDB ID 1KF1 to simulate ligand-DNA interactions; focus on π-π stacking with guanine bases .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-DNA complex (RMSD <2.0 Å indicates strong binding) .

Q. How can the compound’s photostability be improved for applications in long-term fluorescence imaging?

- Methodological Answer :

- Structural modification : Introduce electron-donating groups (e.g., -OCH₃ at position 7) to reduce photobleaching .

- Formulation studies : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to shield from UV degradation .

- Accelerated testing : Expose to 365 nm UV light (10 mW/cm²) and measure fluorescence intensity decay over 24 hours .

Methodological Guidance for Data Reporting

- Spectral Data : Always report solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts .

- Biological Assays : Include exact concentrations, incubation times, and negative controls to ensure reproducibility .

- Synthetic Procedures : Specify batch vs. flow chemistry setups, as scalability impacts yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.